Ethyl orange

Description

Overview of Azo Dyes in Contemporary Chemical Research

Azo dyes represent the largest and most versatile class of synthetic organic colorants. Characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings, these compounds are central to numerous fields of chemical research and industry. The chromophoric azo group is responsible for the vibrant colors exhibited by these dyes, a property that can be fine-tuned by modifying the chemical substituents on the aromatic moieties. ajchem-a.comjchemrev.com Azo compounds are significant not only for their dyeing capabilities in the textile, printing, and food industries but also for their diverse applications in modern technology. researchgate.netnih.gov Current research explores their use in advanced materials, such as nonlinear optical materials, holographic data storage, and as probes for biological systems. gspchem.comdntb.gov.ua However, the stability of the azo bond, while beneficial for dye longevity, raises environmental concerns, leading to extensive research into their degradation and removal from wastewater. ajchem-a.comcdnsciencepub.com

Historical Development and Early Research on Ethyl Orange

The history of azo dyes began in the mid-19th century, following William Henry Perkin's accidental discovery of mauveine in 1856, which launched the synthetic dye industry. youtube.comresearchgate.net The fundamental reaction for creating azo compounds, the diazo coupling reaction, was discovered by Peter Griess in 1858. jchemrev.comresearchgate.net This discovery paved the way for the synthesis of a vast array of dyes. While specific historical documents detailing the first synthesis of this compound are not as prominent as those for its close analog, Mthis compound, it was developed as part of the broader exploration of azo compounds as acid-base indicators. Early research focused on modifying the terminal amine group of the basic azo dye structure to observe shifts in color and pH sensitivity. The substitution of the two methyl groups in Mthis compound with ethyl groups to create this compound was a logical step in this investigative process, aimed at subtly altering the compound's electronic and solubility properties. The use of natural dyes as indicators was reported as early as 1664 by Robert Boyle, but the late 19th and early 20th centuries saw the systematic development of synthetic indicators like this compound for analytical titrations. saudijournals.com

Current Academic Significance and Research Trajectories of this compound

This compound continues to be a compound of interest in contemporary chemical research, extending beyond its traditional role as a pH indicator. Its well-defined electrochemical and photochemical properties make it a model compound for studies in various fields. A significant area of modern research involves the environmental remediation of water contaminated with azo dyes. This compound is frequently used as a representative azo dye in studies developing new methods for dye removal, such as adsorption on novel materials like chitosan-zinc oxide hybrids or degradation through advanced oxidation processes. researchgate.net Furthermore, its potential applications in material science are being explored, including its use in lithographic plate preparation and holographic storage systems. gspchem.com Research also investigates the interaction of this compound with other molecules, for instance, its aggregation behavior in the presence of surfactants or its use as a probe to study the properties of micelles and other organized assemblies. researchgate.net

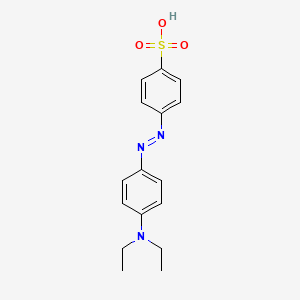

Structure

2D Structure

3D Structure

Properties

CAS No. |

6287-12-3 |

|---|---|

Molecular Formula |

C16H19N3O3S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |

InChI Key |

OORQUAGUOJMPCS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyl Orange

Established Synthetic Pathways for Ethyl Orange and Analogues

The industrial and laboratory synthesis of this compound follows a well-defined, two-step procedure characteristic of azo dye production.

Mechanistic Insights into Diazotization and Azo Coupling Reactions

The synthesis of this compound, chemically known as 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt, involves two critical stages: diazotization and azo coupling nih.govrsc.org.

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. For this compound, the starting amine is N,N-diethylaniline. This amine is reacted with nitrous acid (HNO₂) in a cold, acidic aqueous solution. Nitrous acid is typically generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) ekb.egsciencemadness.orgchemistrystudent.combyjus.commychemblog.comunb.ca. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which electrophilically attacks the amine nitrogen. Subsequent proton transfers and dehydration lead to the formation of the diazonium salt, [C₂H₅)₂NC₆H₄N₂]⁺X⁻, where X⁻ is the counterion from the acid sciencemadness.orgbyjus.commychemblog.com. This process is highly sensitive to temperature, requiring conditions of 0-5 °C to prevent the decomposition of the unstable diazonium salt chemistrystudent.comscribd.comacs.org.

Azo Coupling: In the second step, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component ekb.egmychemblog.comjchemrev.comnih.govbrainly.comcuhk.edu.hknptel.ac.in. For this compound, the coupling component is typically benzenesulfonic acid or one of its derivatives. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position to an activating group. This reaction forms the characteristic azo linkage (-N=N-) that defines azo dyes mychemblog.comjchemrev.comnih.govbrainly.comcuhk.edu.hknptel.ac.in. The pH of the reaction medium is critical for efficient coupling. Phenols, like potentially modified coupling components, couple best under alkaline conditions (pH 8-10) to form the more reactive phenolate (B1203915) ion, while aromatic amines generally couple in mildly acidic to neutral conditions ekb.egmychemblog.comnih.govnptel.ac.inbeilstein-journals.org. The sulfonic acid group on the benzenesulfonic acid component imparts water solubility to the final this compound molecule nih.govrsc.org.

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

Achieving high yields and purity in this compound synthesis necessitates careful control over several reaction parameters:

Temperature: Maintaining low temperatures (0-5 °C) is paramount during the diazotization step to ensure the stability of the diazonium salt chemistrystudent.comscribd.comacs.org. While some studies suggest that moderate increases in temperature (up to 20-30 °C) might be tolerated if reagent addition is slow, lower temperatures are generally favored for optimal results acs.orgacs.org. The azo coupling step also benefits from low temperatures to prevent diazonium salt decomposition chemistrystudent.comscribd.comcuhk.edu.hkbeilstein-journals.orgsci-hub.se.

pH Control: The pH is a critical factor for both stages. Diazotization requires an acidic environment (pH 1-2) to facilitate the formation of the nitrosonium ion sciencemadness.orgbyjus.commychemblog.com. For azo coupling, the optimal pH depends on the coupling component. Phenols typically couple efficiently under alkaline conditions (pH 8-10), while aromatic amines react best in mildly acidic to neutral conditions ekb.egmychemblog.comnih.govnptel.ac.inbeilstein-journals.org.

Rate of Reagent Addition: The controlled, slow addition of reagents, particularly sodium nitrite during diazotization and the diazonium salt during coupling, is essential for managing reaction exothermicity and minimizing side reactions chemistrystudent.comacs.orgacs.org.

Concentration and Stoichiometry: The molar ratios of reactants and their concentrations influence the reaction efficiency and the purity of the product researchgate.netresearchgate.netmdpi.com.

Purity of Starting Materials: High purity of the initial amine (N,N-diethylaniline) and the coupling component (benzenesulfonic acid) is crucial for obtaining a pure final product and maximizing yield, as impurities can lead to unwanted side products and affect color characteristics acs.orgacs.org.

Advanced Approaches to Functionalization and Structural Modification of this compound

The basic structure of this compound, featuring an azo linkage connecting two substituted aromatic rings, serves as a versatile scaffold for creating novel derivatives with tailored properties for specific applications.

Synthesis of Novel this compound Derivatives for Targeted Applications

The synthesis of this compound derivatives typically involves altering the substituents on the aromatic rings or modifying the nature of the azo linkage. This can be achieved through various synthetic strategies:

Modification of the Amine Component: Replacing N,N-diethylaniline with other substituted anilines in the diazotization step allows for the introduction of different functional groups. For instance, incorporating electron-donating groups (e.g., methoxy, alkyl) can shift the absorption maximum towards longer wavelengths, potentially altering the color and pH transition range. Conversely, electron-withdrawing groups (e.g., nitro, halogens) can cause hypsochromic shifts jchemrev.comrsc.orgmdpi.com.

Variation of the Coupling Component: The benzenesulfonic acid moiety can be substituted with different electron-rich aromatic compounds, such as naphthol derivatives or other sulfonated aromatics. Such modifications can lead to dyes with distinct colors, altered solubility profiles, and varied affinities for different substrates, making them suitable for applications in textiles, inks, or as specialized dyes jchemrev.comcuhk.edu.hk.

Introduction of Additional Functional Groups: Strategically placing functional groups like hydroxyl (-OH), carboxyl (-COOH), or halogens onto either aromatic ring can impart specific properties. For example, hydroxyl groups can enhance hydrogen bonding capabilities, influencing dye-fiber interactions, while sulfonic acid groups ensure water solubility, crucial for many indicator and dyeing applications wikipedia.orgnih.govrsc.orgmdpi.comimrpress.com.

These modifications aim to develop derivatives with enhanced performance characteristics, such as improved color fastness, altered spectral properties for sensing applications, or specific biological activities, expanding their utility beyond traditional pH indication jchemrev.comnih.govCurrent time information in Bangalore, IN..

Impact of Substituent Effects on Molecular Properties and Reactivity

The nature and position of substituents on the aromatic rings of this compound significantly influence its molecular properties, including its chromophoric system, spectral characteristics, solubility, and chemical reactivity.

Color and Spectral Properties: The color of azo dyes arises from the extended π-electron delocalization across the azo linkage and the aromatic systems wikipedia.orgjchemrev.comcuhk.edu.hk. Electron-donating groups (EDGs), such as the diethylamino group present in this compound, generally cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., redder or bluer hues). Electron-withdrawing groups (EWGs), such as nitro or sulfonic acid groups, tend to induce a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors (e.g., more yellow hues) jchemrev.comrsc.orgmdpi.com. The specific arrangement of these groups dictates the precise color and absorption maximum (λmax) of the dye.

pH Sensitivity: The presence of ionizable groups, particularly the sulfonic acid group and potentially the amino group under strongly acidic conditions, contributes to this compound's function as a pH indicator nih.govrsc.org. Protonation or deprotonation of these groups alters the electronic distribution within the molecule, leading to a change in its absorption spectrum and, consequently, its observed color. The specific pH range of this transition is highly dependent on the electronic effects of the substituents.

Solubility: The sulfonic acid group (-SO₃H) is highly polar and readily ionizes in aqueous solutions, rendering this compound soluble in water. This property is essential for its use as a pH indicator and in many textile dyeing processes wikipedia.orgnih.govrsc.org. Modifications introducing more hydrophobic substituents might decrease water solubility but enhance solubility in organic solvents or improve affinity for hydrophobic substrates.

Reactivity: Substituents can also influence the reactivity of the azo linkage and the aromatic rings in subsequent chemical transformations. The electron density of the aromatic rings, modulated by substituents, affects their susceptibility to electrophilic or nucleophilic attack rsc.orgcdnsciencepub.com.

Advanced Spectroscopic Characterization of Ethyl Orange

Ultraviolet-Visible (UV-Vis) Spectrophotometry of Ethyl Orange

UV-Vis spectrophotometry is a primary method for studying this compound, providing insights into its concentration, the chemical environment, and its behavior in complex mixtures.

Determination of Absorption Maxima and Molar Extinction Coefficients

This compound exhibits distinct absorption maxima (λmax) that are dependent on the pH of the solution. In acidic conditions, it primarily exists in a quinonoid form, which imparts a red color, while in alkaline environments, it is in its yellow azoid form. The acidic form of this compound has a λmax of approximately 520 nm, whereas the basic form's λmax is around 440 nm. A crucial feature in the UV-Vis spectrum of this compound is the isosbestic point, found at about 470-480 nm, where the molar absorptivity of the acidic and basic forms is identical. This characteristic is particularly useful for pH measurements, as the absorbance at this wavelength remains constant regardless of the pH.

The molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental parameter for quantitative analysis. wikipedia.org While specific values for this compound are not consistently reported across the literature, the principle of using these coefficients is central to its spectrophotometric analysis.

| Form | pH Condition | Approximate λmax (nm) |

| Quinonoid (Red) | Acidic | 520 |

| Azoid (Yellow) | Alkaline | 440 |

| Isosbestic Point | pH Independent | 470-480 |

Spectrophotometric Analysis in Multi-Component Solutions Containing this compound

The analysis of this compound in solutions containing multiple components often requires advanced spectrophotometric techniques to resolve overlapping spectra. Dual wavelength spectrophotometry is one such method that has been successfully applied to determine the concentrations of this compound and Mthis compound in a two-component solution. researching.cn This technique utilizes absorbance measurements at two specific wavelengths, 429.00 nm and 469.50 nm (at pH 12), to accurately quantify each dye. researching.cn The Beer-Lambert law, which states that absorbance is proportional to concentration, is fundamental to these multicomponent analyses. vlabs.ac.in By measuring the absorbance of a mixture at multiple wavelengths where the individual components have different molar absorptivities, a system of simultaneous equations can be solved to find the concentration of each species. vlabs.ac.in

Deconvolution and Analysis of Overlapping Bands in this compound Spectra

The UV-Visible spectrum of this compound, like many complex organic molecules, consists of broad absorption bands that can be composed of several overlapping electronic transitions. Deconvolution is a computational process used to separate these overlapping bands into their individual components, which are typically modeled using Gaussian or Lorentzian functions. luc.edu This analysis provides valuable information about the position, intensity, and width of the underlying electronic transitions. luc.edu For instance, deconvoluting the visible spectrum of this compound can help in distinguishing between different electronic transitions within the molecule, offering deeper insights into its electronic structure. This technique is also applicable to other forms of spectroscopy, such as infrared and Raman. luc.edu

Vibrational Spectroscopy for Structural Elucidation of this compound

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

Key functional groups and their expected FTIR absorption regions include:

S=O and S-O Stretching: The sulfonate group (-SO₃⁻) gives rise to strong bands. For instance, in mthis compound, asymmetric stretching of S=O is observed around 1195 cm⁻¹, and the S=O stretching vibration is seen at 1121 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine portion of the molecule is expected around 1350-1375 cm⁻¹. researchgate.netwwjmrd.com

N=N Stretching: The characteristic azo group (–N=N–) stretch, which is fundamental to the dye's color, is often observed in the region of 1496 cm⁻¹ in the FTIR spectrum of mthis compound. researchgate.net

Aromatic C=C and C-H Stretching: The benzene (B151609) rings will show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. A peak around 1630 cm⁻¹ in mthis compound is assigned to the C-H bending of the aromatic rings. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfonate (S=O) | Asymmetric Stretch | ~1195 |

| Sulfonate (S=O) | Stretch | ~1121 |

| Aromatic Amine (C-N) | Stretch | ~1350-1375 |

| Azo Group (N=N) | Stretch | ~1496 |

| Aromatic Ring (C-H) | Bending | ~1630 |

Raman Spectroscopy for Molecular Dynamics and Interactions

Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying the molecular dynamics and interactions of this compound. A significant advantage of Raman spectroscopy is that vibrations of symmetric, non-polar bonds, which are weak in FTIR, can produce strong Raman signals. For example, the N=N stretching vibration in azo dyes is often prominent in Raman spectra.

In studies of similar molecules like mthis compound, Raman spectra show characteristic bands that are sensitive to the molecular environment, such as pH. For instance, the Raman spectra of mthis compound change noticeably as a function of H+ concentration. nih.gov The azo (N=N) stretching vibration in a poly(mthis compound) film is observed at a strong band around 1408 cm⁻¹. researchgate.net Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to be close to an electronic absorption band of the molecule, can be used to selectively enhance the Raman signals of the chromophore, providing detailed information about the part of the molecule responsible for its color. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethyl groups would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the two benzene rings would appear as a set of complex multiplets in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on each ring—the diethylamino group and the sulfonate group.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the ethyl groups would appear in the upfield region. The aromatic carbons would resonate in the range of 110-150 ppm, with their exact shifts dependent on the attached functional groups. The carbon atoms directly bonded to the nitrogen of the azo group and the diethylamino group, as well as the carbon attached to the sulfur of the sulfonate group, would have characteristic chemical shifts reflecting their specific electronic environments. libretexts.orgvscht.cz

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.2 | Triplet |

| Ethyl -CH₂ | ~3.4 | Quartet |

| Aromatic Protons (adjacent to -N(Et)₂) | ~6.7-6.9 | Multiplet |

| Aromatic Protons (adjacent to -N=N-) | ~7.7-7.9 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~12-15 |

| Ethyl -CH₂ | ~45-50 |

| Aromatic C (various) | ~110-155 |

| Aromatic C-SO₃⁻ | ~140-145 |

| Aromatic C-N=N- | ~145-150 |

| Aromatic C-N(Et)₂ | ~150-155 |

Mass Spectrometry for Elucidating Fragmentation Patterns of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, which is commonly available as a sodium or potassium salt, the analysis would typically be performed on the anionic form of the molecule. nih.govsigmaaldrich.com The exact mass of the this compound anion ([C₁₆H₁₈N₃O₃S]⁻) is 332.1074 m/z.

Upon ionization in a mass spectrometer, the this compound molecule would undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for identification and structural confirmation. chemguide.co.uk Key fragmentation pathways would likely involve the cleavage of the bonds within the diethylamino group, the azo linkage, and the desulfonation of the benzenesulfonate (B1194179) ring.

Common fragmentation patterns for compounds containing ethyl groups include the loss of a methyl radical (•CH₃, mass loss of 15) or an ethyl radical (•C₂H₅, mass loss of 29). libretexts.org The azo bond (-N=N-) is also a potential site of cleavage, which could lead to the formation of distinct aromatic amine and diazonium ions. The stability of the resulting fragment ions, particularly those that are resonance-stabilized, will dictate the major peaks observed in the mass spectrum. youtube.com

Predicted Key Mass Spectrometry Fragments for this compound Anion

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 332 | [C₁₆H₁₈N₃O₃S]⁻ | (Molecular Ion) |

| 303 | [C₁₄H₁₃N₃O₃S]⁻ | •C₂H₅ |

| 179 | [C₈H₁₀N₂]⁻ | •C₈H₈NO₃S |

| 155 | [C₆H₄NO₃S]⁻ | •C₁₀H₁₄N₂ |

Advanced Spectroscopic Techniques for Probing Electronic and Molecular Structures

Beyond NMR and mass spectrometry, a suite of other advanced spectroscopic techniques can be employed to investigate the electronic and molecular properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its characteristic orange color. The UV-Vis spectrum of this compound in an aqueous solution typically shows a maximum absorption (λ_max) at approximately 474 nm. sigmaaldrich.com This absorption corresponds to a π → π* electronic transition within the conjugated system of the azo dye. The position and intensity of this peak are sensitive to the pH of the solution, which is why this compound is effective as a pH indicator. medchemexpress.comresearchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of the functional groups within the this compound molecule. wwjmrd.com The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the aromatic amine (if protonated), C-H stretching of the alkyl and aromatic groups, the N=N stretching of the azo group (typically around 1400-1500 cm⁻¹), and the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) in the regions of 1030-1070 cm⁻¹ and 1150-1230 cm⁻¹, respectively. vscht.czresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly useful for studying the non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to probe the azo linkage and the carbon-carbon bonds within the aromatic rings. rsc.org Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the Raman signals of the chromophore, providing detailed information about its structure and environment. nih.govpsu.edu

These advanced spectroscopic methods, when used in concert, provide a comprehensive and detailed understanding of the chemical structure, electronic properties, and molecular behavior of this compound.

Mechanistic Investigations of Ethyl Orange Functionality

Physico-Chemical Principles of Ethyl Orange as a pH Indicator

This compound, also known as sodium 4-{[4-(diethylamino)phenyl]diazenyl}benzene-1-sulfonate, exhibits a distinct color change in response to varying pH levels. sigmaaldrich.comgspchem.com Its utility as a pH indicator is rooted in its molecular structure and the electronic transitions that occur upon protonation and deprotonation. The visual transition of this compound occurs in the pH range of 3.0 to 4.8, shifting from red in acidic solutions to orange in more basic conditions. gspchem.commedchemexpress.com

Molecular Mechanism of Protonation and Deprotonation

The functionality of this compound as a pH indicator is predicated on its nature as a weak base, which exists in equilibrium between a protonated and a deprotonated form. masterorganicchemistry.com The color change is a direct consequence of a structural rearrangement at the molecular level upon the addition or removal of a proton (H⁺).

In alkaline or neutral solutions, this compound exists in its deprotonated, benzenoid form, which is characterized by a yellow-orange color. vedantu.comaskfilo.com As the solution becomes more acidic, the concentration of hydronium ions (H₃O⁺) increases. A proton is accepted by one of the nitrogen atoms in the azo group (-N=N-), leading to the formation of a protonated, quinonoid structure. vedantu.comstackexchange.com This protonation disrupts the electron delocalization across the molecule that is present in the benzenoid form. stackexchange.com The equilibrium between the two forms can be represented as follows:

HIn⁺ (Red) ⇌ In (Yellow-Orange) + H⁺

Where 'In' represents the indicator molecule. According to Le Chatelier's principle, in an acidic medium, the equilibrium shifts to the left, favoring the red, protonated form. Conversely, in a more basic medium, the equilibrium shifts to the right, favoring the yellow-orange, deprotonated form.

Correlation Between Electronic Structure and Chromatic Transitions

The distinct colors of the acidic and basic forms of this compound are intrinsically linked to their different electronic structures. The absorption of light by a molecule is dependent on the energy difference between its electronic energy levels. Changes in the molecular structure alter these energy levels, thereby affecting the wavelength of light absorbed.

In the deprotonated (benzenoid) form, the extensive system of conjugated double bonds, which includes the two aromatic rings and the azo bridge, allows for π-π* electronic transitions. This extended conjugation results in the absorption of light in the blue-violet region of the spectrum, leading to the observed yellow-orange color.

Upon protonation, the formation of the quinonoid structure alters the conjugation pathway. stackexchange.com This change in the electronic configuration leads to a shift in the absorption maximum to a longer wavelength (a bathochromic shift). The molecule in its acidic form absorbs light in the green-blue region, resulting in the perception of a red color. wikipedia.org This phenomenon, where a change in pH causes a color change, is a hallmark of acid-base indicators.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | sodium 4-{[4-(diethylamino)phenyl]diazenyl}benzene-1-sulfonate |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S |

| CAS Number | 62758-12-7 |

| pH Transition Range | 3.0 - 4.8 gspchem.commedchemexpress.com |

| Color in Acid | Red gspchem.com |

| Color in Base | Yellow-Orange gspchem.com |

| λmax | 474 nm sigmaaldrich.com |

Influence of Medium Effects on Indicator Behavior

The behavior of this compound as a pH indicator can be influenced by the surrounding chemical environment, or medium. Factors such as solvent polarity, ionic strength, and the presence of other substances can affect the pKa of the indicator and its color transition range. solubilityofthings.com

Solvent effects can alter the stability of the protonated and deprotonated forms of the indicator. solubilityofthings.com In a study of the related dye, mthis compound, it was found that hydrogen-bond interactions between the solvent and the azo nitrogen atoms can change the nature of the excited state and impact the deactivation pathways. rsc.org For instance, in highly protic solvents, the lifetime of the excited state is shorter, and the efficiency of photoisomerization is reduced. rsc.org While this study focused on mthis compound, similar principles would apply to this compound due to their structural similarities. The polarity of the solvent can also influence the ground and excited state energy levels, leading to shifts in the absorption spectra (solvatochromism).

The ionic strength of the solution can also play a role. The presence of high concentrations of salts can affect the activity of the hydrogen ions and slightly shift the equilibrium of the indicator, thereby altering the observed pH of the color change.

Photophysical Mechanisms of this compound

Beyond its role as a pH indicator, this compound exhibits interesting photophysical properties, particularly in the context of its interaction with light. These properties are governed by the dynamics of its excited states and have led to its use in specialized applications like holography.

Excited State Dynamics and Photochemical Pathways

Upon absorption of a photon of appropriate energy, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The subsequent de-excitation can occur through several pathways:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), which is typically a fast process.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ to S₁). For many azo dyes, IC to the ground state is a dominant and rapid deactivation pathway, often competing with fluorescence.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., from an excited singlet state S₁ to an excited triplet state T₁).

Photoisomerization: A light-induced transformation between the trans and cis isomers of the azo group. This process is a key feature of many azo dyes and is often responsible for their photochromic behavior. The trans isomer is generally more stable, but irradiation can lead to the formation of the metastable cis isomer. The molecule can then revert to the trans form either thermally or photochemically. Studies on similar azo dyes have shown that protonation can significantly alter the excited-state dynamics, in some cases shutting down the photoisomerization pathway. rsc.org

The excited-state dynamics of azo dyes like this compound are often ultrafast, occurring on picosecond or even femtosecond timescales. rsc.orgrsc.org The specific pathways and their efficiencies are influenced by the molecular structure and the surrounding environment.

Biphoton Holographic Recording Phenomena

A significant photophysical application of this compound is in the field of biphoton holography. optica.orgnih.govoptica.orgnih.govscite.ai This technique utilizes the simultaneous absorption of two photons to induce a chemical or physical change in a material, allowing for the recording of three-dimensional holographic images with high resolution.

In the case of this compound, biphoton holograms have been successfully recorded using a He-Ne laser in conjunction with pre-exposure to an argon-ion laser. optica.orgnih.gov The underlying mechanism involves an unusual photochemical process that is initiated by a two-photon absorption. This process is attributed to either a triplet-triplet transition from a long-lived triplet state of the cis configuration or a transition back to the trans state. optica.orgnih.gov

The process can be conceptualized using a simplified energy level diagram. The first photon from the argon-ion laser excites the molecule to a higher energy state. The second photon, from the He-Ne laser, is then absorbed by this excited molecule, leading to the photochemical change that records the hologram. This biphoton process provides a means to control the photochemical reaction in three dimensions, which is a key advantage for high-density data storage.

Electrochemical Reaction Mechanisms of this compound

The electrochemical behavior of this compound, an azo dye, is fundamentally governed by the redox activity of its azo group (-N=N-) and the influence of its molecular structure on electron transfer processes at an electrode-solution interface. Mechanistic investigations into its electrochemical functionality provide insights into its degradation pathways, potential for electrochemical sensing, and interactions within various chemical systems. While specific research focusing exclusively on the electrochemical reaction mechanisms of this compound is not extensively documented, a comprehensive understanding can be constructed from the well-studied electrochemical behavior of similar azo dyes, such as Mthis compound and Acid Orange 7, and general principles of electrochemistry.

Oxidation-Reduction Potentials and Pathways

The oxidation and reduction of this compound involve characteristic potentials at which electron transfer occurs, leading to specific chemical transformations. These processes are typically studied using techniques like cyclic voltammetry (CV), which reveals the potentials of redox events and the reversibility of the reactions.

Reduction Pathways:

The primary electrochemical reduction pathway for azo dyes like this compound involves the cleavage of the azo bond. This process is generally irreversible and involves the transfer of multiple electrons and protons. For a typical azo dye, the reduction can proceed in a stepwise manner. In acidic solutions, the azo group is protonated, which facilitates its reduction. The general mechanism involves a two-electron, two-proton reduction of the azo bond to a hydrazo intermediate, followed by cleavage of the N-N bond and further reduction to form two amine products.

For Acid Orange 7, a structurally similar azo dye, cyclic voltammetry in an acidic medium (pH 2.0) shows a prominent cathodic peak at approximately -0.19 V (vs. Ag/AgCl), which is attributed to the irreversible reduction of the azo group. nih.gov This reduction leads to the formation of aminonaphthol and aminobenzenesulfonate derivatives. nih.gov It is expected that this compound would undergo a similar reductive cleavage of its azo bond, yielding 4-aminobenzenesulfonic acid and N,N-diethyl-p-phenylenediamine.

The reduction potential is highly dependent on the pH of the solution, typically shifting to more negative values as the pH increases, indicating the involvement of protons in the reaction mechanism.

Oxidation Pathways:

The electrochemical oxidation of this compound is more complex and can be influenced by the electrode material. On certain anode materials, such as those that generate highly oxidizing species like hydroxyl radicals (•OH), the oxidation is an indirect process leading to the complete mineralization of the dye into CO₂, water, and inorganic ions. electrochemsci.orgnih.gov

Direct electrochemical oxidation at an electrode surface can also occur. For Mthis compound, an oxidation peak can be observed, for instance at 1.16 V on a Nb/PbO₂ electrode, indicating the direct oxidation of the molecule. electrochemsci.org The oxidation of this compound would likely initiate at the diethylamino group or the aromatic rings, leading to the formation of various intermediates. The azo linkage itself can also be oxidized. Studies on the oxidative decolorization of this compound with chemical oxidants suggest that the reaction can lead to products such as N-(4-diethylamino-phenyl)-hydroxyamine and 4-nitroso-benzenesulfonic acid. mdpi.com

The following table summarizes the expected redox behavior based on analogous azo dyes:

| Redox Process | Typical Potential Range (vs. Ag/AgCl) | Key Characteristics | Expected Products for this compound |

| Reduction | -0.1 V to -0.5 V | Irreversible, pH-dependent, cleavage of azo bond | 4-aminobenzenesulfonic acid, N,N-diethyl-p-phenylenediamine |

| Oxidation | > +0.8 V | Irreversible, complex pathways, potential for mineralization | Various intermediates, ultimately CO₂, H₂O, NO₃⁻, SO₄²⁻ |

Note: The specific potentials are highly dependent on experimental conditions such as pH, electrode material, and scan rate.

Interfacial Charge Transfer Kinetics

The kinetics of the electrochemical reactions of this compound at an electrode surface are crucial for understanding the efficiency of its electrochemical transformation. Interfacial charge transfer kinetics describe the rate at which electrons are transferred between the electrode and the this compound molecule.

The rate of electron transfer is influenced by several factors, including the applied electrode potential (overpotential), the reorganization energy of the molecule and the solvent, and the electronic coupling between the molecule and the electrode. mit.edu For many organic molecules like azo dyes, the electron transfer process can be relatively slow, leading to kinetically controlled reactions.

Cyclic Voltammetry Analysis:

In cyclic voltammetry, the separation between the anodic and cathodic peak potentials for a reversible couple provides an indication of the electron transfer kinetics. For irreversible processes, such as the reduction of this compound, the peak potential shifts with the scan rate. The relationship between the peak current and the square root of the scan rate can indicate whether the reaction is diffusion-controlled or adsorption-controlled. For the electrochemical reduction of azo dyes like Acid Orange 7 and Disperse Orange 62, a linear relationship between peak current and the square root of the scan rate is often observed, suggesting a diffusion-controlled process where the rate is limited by the transport of the dye to the electrode surface. nih.govmdpi.com

Electrochemical Impedance Spectroscopy (EIS):

Electrochemical Impedance Spectroscopy is a powerful technique for investigating interfacial kinetics. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, an impedance spectrum is obtained. This can be fitted to an equivalent circuit model to determine key kinetic parameters. mdpi.com

For the electrochemical oxidation of Mthis compound, an equivalent circuit model often includes:

R_s : The solution resistance.

R_ct : The charge transfer resistance, which is inversely proportional to the electron transfer rate constant. A smaller R_ct indicates faster kinetics.

CPE : A constant phase element, used in place of a capacitor to account for the non-ideal capacitance of the electrode-electrolyte interface.

A study on the electrochemical oxidation of Mthis compound on a β-PbO₂/Ti anode provided the following parameters from EIS analysis, which can be considered analogous for discussing this compound. mdpi.com

| Parameter | Description | Typical Value (for Mthis compound system) |

| R_s | Solution Resistance | ~1-5 Ω |

| R_ct | Charge Transfer Resistance | ~10-100 Ω |

| CPE | Constant Phase Element | ~10⁻⁴ - 10⁻³ F·s^(α-1) |

The charge transfer resistance (R_ct) is a key indicator of the kinetic facility of the reaction. Lower values of R_ct suggest a more facile electron transfer at the interface. The kinetics of this compound's electrochemical reactions would be similarly influenced by the electrode material, the composition of the electrolyte, and the presence of any adsorbed species on the electrode surface. mit.edu The rate of interfacial electron transfer for surface-immobilized redox species can be on the order of 1 to 100 s⁻¹. nih.govweebly.com

Adsorption and Degradation Studies of Ethyl Orange in Environmental Remediation

Adsorption Thermodynamics and Kinetics of Ethyl Orange Removal

The efficiency and mechanism of this compound adsorption are elucidated through thermodynamic and kinetic studies. Isotherm models describe the equilibrium distribution of the dye between the adsorbent and the solution, while kinetic models provide insight into the rate of the adsorption process.

Adsorption Isotherm Modeling (Langmuir, Freundlich)

Adsorption isotherms are fundamental to describing the interaction between the adsorbate (this compound) and the adsorbent surface at a constant temperature. The Langmuir and Freundlich models are the most commonly applied to analyze this equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. core.ac.uk It suggests that all sites have an equal affinity for the adsorbate and that there is no interaction between adsorbed molecules. The linear form of the Langmuir equation is often used to determine its parameters. orientjchem.org This model is typically indicative of chemisorption, where a chemical bond is formed between the dye and the adsorbent.

The Freundlich isotherm , in contrast, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats and affinities. mdpi.com It is not restricted to the formation of a monolayer and suggests that the adsorption capacity increases with the concentration of the adsorbate. orientjchem.org This model is often associated with physisorption, which involves weaker van der Waals forces.

In a study involving a hybrid adsorbent of chitosan (B1678972) and zinc oxide for the removal of this compound, the adsorption process was found to be better described by the Freundlich isotherm model compared to the Langmuir model. researchgate.netutm.my This suggests that the adsorption of this compound onto this particular composite material occurs on a heterogeneous surface with multilayer adsorption. researchgate.netutm.my Conversely, studies on the closely related azo dye, mthis compound, have shown that its adsorption can be well-fitted by both Langmuir and Freundlich models, depending on the adsorbent material. For instance, the adsorption of mthis compound on magnetic resin of chitosan microspheres was best described by the Langmuir model. mdpi.com

Table 1: Comparison of Isotherm Model Parameters for Azo Dye Adsorption

| Adsorbent Material | Dye | Best Fit Isotherm | Langmuir Parameters | Freundlich Parameters | Reference |

| Hybrid Chitosan and Zinc Oxide | This compound | Freundlich | Not specified | Not specified, but R² value indicates good fit | utm.myfrontiersin.org |

| Iron-Benzenetricarboxylate (Fe(BTC)) | Orange II | Langmuir | q_m = 435 mg/g | Not specified | nih.gov |

| Magnetic Resin of Chitosan Microspheres | Mthis compound | Langmuir | q_m = 450 mg/L (at 45°C) | K_f increases with temperature | mdpi.com |

| Porous Carbon from Potassium Citrate | Mthis compound | Langmuir | q_m = 1146 mg/g | Not specified | mdpi.comnih.gov |

This table presents data for this compound where available and supplements with data from similar azo dyes (Orange II, Mthis compound) to provide a comparative context for isotherm modeling.

Adsorption Kinetic Analysis (Pseudo-First-Order, Pseudo-Second-Order)

The study of adsorption kinetics is crucial for understanding the rate-controlling step of the dye removal process. The pseudo-first-order and pseudo-second-order models are widely used to analyze the experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable over the initial stages of adsorption.

The pseudo-second-order model posits that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.edu This model is often found to be more suitable for describing the entire adsorption process. researchgate.net Numerous studies on the adsorption of azo dyes, such as Orange II and mthis compound, onto various adsorbents have demonstrated that the pseudo-second-order kinetic model provides a better correlation with the experimental data than the pseudo-first-order model. nih.govresearchgate.netum.edu.my This indicates that the adsorption process is likely controlled by chemisorption. nih.govresearchgate.net For example, the adsorption of Orange II onto an iron-benzenetricarboxylate (Fe(BTC)) metal-organic framework followed a pseudo-second-order kinetic model, suggesting the coexistence of physisorption and chemisorption. nih.gov Similarly, the adsorption of mthis compound onto chitosan-based composites and other materials is also well-described by this model. researchgate.netnih.gov

Table 2: Kinetic Model Parameters for Azo Dye Adsorption

| Adsorbent Material | Dye | Best Fit Kinetic Model | Pseudo-First-Order Rate Constant (k₁) | Pseudo-Second-Order Rate Constant (k₂) | Reference |

| Iron-Benzenetricarboxylate (Fe(BTC)) | Orange II | Pseudo-Second-Order | Not specified | Not specified, but high R² value | nih.gov |

| Chitosan-Polyaniline/ZnO Hybrid | Reactive Orange 16 | Pseudo-Second-Order | Not specified | High correlation (R² > 0.999) | nih.gov |

| Carbon Coated Monolith | Mthis compound | Pseudo-Second-Order | Not a good fit | Good correlation | um.edu.my |

| Magnetic Resin of Chitosan Microspheres | Mthis compound | Pseudo-Second-Order | Not specified | Good correlation | mdpi.com |

This table provides kinetic data for similar azo dyes to infer the likely kinetic behavior of this compound, for which specific data is less available.

Competitive Adsorption Phenomena in Mixed Dye Systems

In industrial wastewater, dyes often exist as a mixture. Therefore, understanding the competitive adsorption behavior in multi-component systems is essential for practical applications. The presence of multiple dyes can lead to antagonistic effects, where the adsorption capacity for a particular dye is reduced due to competition for the same active sites on the adsorbent. nih.gov

A study on the competitive adsorption of this compound and Mthis compound onto AB-8 resin revealed the significance of hydrophobic and electrostatic interactions. researchgate.net this compound, having two more methylene (B1212753) groups than Mthis compound, exhibits greater hydrophobicity. researchgate.net This difference in hydrophobicity plays a crucial role in their separation through adsorption. The study indicated that the competitive adsorption is influenced by factors such as pH and ionic strength, which affect the surface charge of the adsorbent and the dye molecules. researchgate.net In mixed solutions, the dye with the stronger affinity for the adsorbent, often driven by factors like hydrophobicity or more favorable electrostatic interactions, will be preferentially adsorbed. researchgate.net

Development and Evaluation of Advanced Adsorbent Materials for this compound

The quest for more efficient and cost-effective dye removal has spurred research into the development of novel adsorbent materials. These materials often feature high surface areas, tailored surface chemistry, and enhanced stability.

Chitosan-Based Hybrid Composites for Dye Removal

Chitosan, a biopolymer derived from chitin, is an attractive adsorbent due to its low cost, biodegradability, and the presence of amine and hydroxyl functional groups that can bind with dye molecules. researchgate.netutm.my To enhance its adsorption capacity and stability, chitosan is often hybridized with other materials.

A hybrid composite of chitosan and zinc oxide has been successfully used for the removal of this compound. researchgate.netutm.my The study demonstrated that this composite could effectively decolorize water containing this compound, with optimal removal achieved at specific temperatures and pH values. researchgate.netutm.my The incorporation of zinc oxide nanoparticles into the chitosan matrix can increase the porosity and provide additional active sites for adsorption. nih.gov Other chitosan-based composites, such as those incorporating polyaniline and zinc oxide, have also shown high adsorption capacities for other reactive orange dyes, further highlighting the potential of these materials in wastewater treatment. nih.govresearchgate.net

Metal-Organic Frameworks and Nanomaterials in Adsorption Processes

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high surface area, tunable pore size, and adjustable functionality make them promising candidates for the adsorption of dyes. frontiersin.orgnih.gov While specific studies on this compound are limited, research on analogous azo dyes like Orange II and mthis compound has demonstrated the high efficiency of MOFs. For example, iron-benzenetricarboxylate (Fe(BTC)) exhibited a remarkably high adsorption capacity for Orange II. nih.gov MOFs like ZIF-67 have also shown high adsorption capacities for mthis compound. researchgate.net The adsorption mechanism in MOFs is often attributed to a combination of electrostatic interactions, π-π stacking, and hydrogen bonding between the dye molecules and the framework. researchgate.net The adsorption kinetics on MOFs predominantly follow the pseudo-second-order model, and the equilibrium data often fit the Langmuir isotherm. nih.gov

Nanomaterials, due to their high surface-area-to-volume ratio and enhanced reactivity, are also being extensively explored for environmental remediation. nih.gov Various nanomaterials, including metal oxide nanoparticles (e.g., zinc oxide, magnesium oxide) and carbon-based nanomaterials, have been employed for the removal of azo dyes. internationaljournalssrg.orgcwejournal.org These materials can act as adsorbents or as photocatalysts for the degradation of dyes. cwejournal.orgmdpi.com For instance, synthesized ZnO nanoparticles have been used in the photodegradation of mthis compound, a process that involves adsorption onto the nanoparticle surface followed by degradation. internationaljournalssrg.org The use of zero-valent iron nanoparticles has also shown promise in the degradation of mthis compound. nih.gov

Polymer-Based Adsorbents and Flocculants for this compound Mitigation

The use of polymer-based materials is a promising avenue for the removal of dyes from aqueous solutions. These materials can act as adsorbents, providing a surface for the dye molecules to attach to, or as flocculants, which cause the aggregation of dye particles, facilitating their separation.

Recent studies have explored the competitive adsorption of this compound. In one such study, the adsorption behavior of this compound and mthis compound was investigated using a hypercrosslinked polymeric adsorbent, AB-8 resin. The research indicated that there is a competitive effect for adsorption sites between the two dyes. The Langmuir extended model was used to fit the experimental data, suggesting that both dyes compete for the same adsorption sites without significant interaction between the adsorbed molecules. researchgate.net

While comprehensive studies on a wide range of polymer-based adsorbents and flocculants specifically for this compound are limited, the principles of dye removal by these materials are well-established. Cationic polymers, for instance, can effectively remove anionic dyes like this compound through electrostatic interactions. nih.gov The development of bio-based polymeric flocculants, derived from sources like chitosan and starch, is also an area of growing interest due to their biodegradability and environmental friendliness. nih.gov These natural polymers can be chemically modified to enhance their flocculation efficiency for various dyes. nih.gov

The table below summarizes the findings of a competitive adsorption study involving this compound.

| Adsorbent | Competing Dye | Adsorption Model | Key Finding |

| AB-8 Resin | Mthis compound | Langmuir Extended Model | Competition for adsorption sites exists between this compound and mthis compound. researchgate.net |

Mechanistic and Kinetic Studies of this compound Degradation in Wastewater Treatment

Understanding the mechanisms and kinetics of this compound degradation is crucial for optimizing wastewater treatment processes. Various advanced oxidation processes (AOPs) have been investigated for their efficacy in breaking down this azo dye.

Photocatalysis, particularly using nano-sized titanium dioxide (TiO₂), is a widely studied AOP for the degradation of organic pollutants. When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), which can oxidize the dye molecules, leading to their degradation. mdpi.comresearchgate.net The general mechanism involves the adsorption of the dye onto the catalyst surface, followed by the attack of these reactive species on the chromophoric azo bond (-N=N-), causing decolorization and eventual mineralization into simpler inorganic compounds. mdpi.com

While much of the detailed research in this area has focused on the closely related mthis compound, the principles are applicable to this compound due to their structural similarities. Studies on mthis compound have shown that the photocatalytic degradation follows pseudo-first-order kinetics. nih.govsid.ir The efficiency of the process is influenced by factors such as catalyst dosage, initial dye concentration, pH, and the intensity of UV illumination. mdpi.comekb.eg

Oxidative decolorization using chemical oxidants is another effective method for treating dye-containing wastewater.

Chloramine-T

A detailed investigation into the oxidative decolorization of this compound using acidified chloramine-T (CAT) has been conducted. deswater.com This study revealed that the reaction follows first-order kinetics with respect to the concentration of this compound and a fractional order with respect to both CAT and H⁺ ions. deswater.com The process leads to the cleavage of the azo bond, resulting in the formation of smaller, less colored compounds. deswater.com

Fenton Reactions

The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals, is a well-established AOP for dye degradation. researchgate.netmdpi.com The reaction is highly effective in acidic conditions. researchgate.netscielo.org.za While extensive studies specifically on this compound are not widely available, research on similar azo dyes demonstrates the high efficiency of the Fenton and photo-Fenton (Fenton reaction assisted by UV light) processes in dye removal. ucv.roscispace.com The degradation efficiency is dependent on the concentrations of Fe²⁺ and H₂O₂, as well as the pH of the solution. researchgate.netscispace.com

Electrochemical degradation offers a clean and efficient method for the decomposition of organic dyes. This process involves the generation of oxidizing species at the anode surface, which then attack the dye molecules. The choice of anode material is critical to the efficiency of the process. researchgate.netbme.hu

Studies on the electrochemical degradation of similar azo dyes, such as mthis compound, have shown that the process can lead to complete decolorization and significant removal of chemical oxygen demand (COD). nih.govmdpi.com The degradation pathway typically involves the cleavage of the azo linkage, followed by the oxidation of the resulting aromatic amines and other intermediates. nih.gov In the presence of chloride ions, the formation of active chlorine species can further enhance the oxidation process. nih.gov The efficiency of electrochemical degradation is influenced by parameters like current density, pH, electrolyte concentration, and temperature. researchgate.net

The identification of intermediate and final degradation products is essential for assessing the environmental safety of a treatment process. In the oxidative decolorization of this compound with acidified chloramine-T, the primary degradation products have been identified through GC-MS analysis. deswater.com

The table below lists the identified degradation products of this compound.

| Degradation Method | Identified Products |

| Oxidative decolorization with Chloramine-T | N-(4-diethylamino-phenyl)-hydroxyamine, 4-nitroso-benzenesulfonic acid. deswater.com |

The efficiency of this compound degradation is significantly influenced by various operational parameters.

pH: The pH of the solution is a critical factor in most degradation processes. For the oxidative decolorization of this compound with chloramine-T, the reaction rate increases with increasing acidity (lower pH). deswater.com In photocatalytic degradation using TiO₂, the surface charge of the catalyst and the speciation of the dye are pH-dependent, which affects the adsorption and subsequent degradation. ekb.egtandfonline.com

Temperature: Temperature can influence the rate of chemical reactions. For the oxidative decolorization of this compound with chloramine-T, activation parameters have been deduced from studies conducted at different temperatures. deswater.com In photocatalytic processes, a moderate increase in temperature can enhance the reaction rate, but excessive heat can be detrimental. upm.edu.myaidic.it

Catalyst Dosage: In photocatalytic degradation, the concentration of the catalyst (e.g., nano-TiO₂) is a key parameter. An increase in catalyst dosage generally leads to a higher degradation rate up to a certain point, beyond which the solution becomes too turbid, hindering light penetration. mdpi.comekb.eg

Illumination: For photocatalytic and photo-Fenton processes, the intensity and wavelength of the light source are crucial. Higher light intensity generally results in a faster degradation rate due to the increased generation of reactive radicals. mdpi.com

The following table summarizes the effect of various parameters on the degradation of this compound and similar azo dyes.

| Parameter | Degradation Method | Effect on Efficiency |

| pH | Oxidative Decolorization (Chloramine-T) | Increased efficiency at lower pH. deswater.com |

| Photocatalysis (TiO₂) | Efficiency is pH-dependent, with optimal values often in the acidic range for anionic dyes. ekb.egtandfonline.com | |

| Fenton Reaction | High efficiency in acidic conditions (typically pH 2-4). researchgate.netscielo.org.za | |

| Temperature | Oxidative Decolorization (Chloramine-T) | Reaction rate increases with temperature, allowing for calculation of activation energy. deswater.com |

| Photocatalysis (TiO₂) | Moderate temperature increase can be beneficial. upm.edu.myaidic.it | |

| Catalyst Dosage | Photocatalysis (TiO₂) | Efficiency increases with dosage up to an optimal point. mdpi.comekb.eg |

| Illumination | Photocatalysis (TiO₂) | Higher light intensity generally increases the degradation rate. mdpi.com |

Advanced Analytical Methodologies for Environmental Monitoring of this compound

Accurate and sensitive monitoring of this compound in environmental samples is crucial for assessing the extent of contamination and the efficacy of remediation efforts. Advanced analytical methodologies are continuously being developed to achieve reliable quantification, even in complex water matrices.

The quantification of this compound in complex aqueous matrices, such as industrial wastewater, presents analytical challenges due to the presence of various interfering substances. These matrices can contain a mixture of other dyes, organic compounds, and inorganic salts, which can affect the accuracy and precision of analytical methods. wiley.com

To overcome these challenges, sample preparation techniques are often necessary to isolate and pre-concentrate the this compound before analysis. wiley.com Common methods include liquid-liquid extraction and solid-phase extraction (SPE). p2infohouse.org Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for separating this compound from other components in a complex mixture. mdpi.com When coupled with a diode-array detector (DAD) or a mass spectrometer (MS), HPLC can provide both qualitative and quantitative information with high selectivity and sensitivity. wiley.com

One study demonstrated the use of dual-wavelength spectrophotometry for the simultaneous determination of mthis compound and this compound in a two-component solution. By selecting two specific wavelengths (429.00 nm and 469.50 nm at pH 12), the concentrations of both dyes could be accurately measured. nih.gov This method offers a relatively simple and rapid approach for quantification in mixed dye solutions.

Electrochemical sensors also offer a promising avenue for the quantification of dyes in complex samples. mdpi.commdpi.com These sensors can be modified with various nanomaterials to enhance their sensitivity and selectivity towards the target analyte. mdpi.com

Table 1: Selected Analytical Methods for this compound Quantification

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| Dual Wavelength Spectrophotometry | Two-component dye solution | Successful simultaneous determination of this compound and mthis compound at pH 12 using wavelengths of 429.00 nm and 469.50 nm. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Orange Juice | Methodology developed for the characterization of orange juice, which can be adapted for detecting specific compounds like dyes in complex liquid matrices. | mdpi.com |

This table is based on available data and methodologies that can be applied to this compound analysis.

The development of rapid and sensitive detection protocols for this compound is essential for real-time monitoring and rapid screening of contaminated sites. Spectrophotometric methods, based on the characteristic light absorption of this compound in the visible spectrum, offer a straightforward and cost-effective approach for its detection. waterandchange.org The maximum absorbance (λmax) of this compound is a key parameter used for its quantification. sigmaaldrich.com

Electrochemical sensors are at the forefront of rapid detection technologies. mdpi.commdpi.com These devices can provide on-site and real-time measurements, which is a significant advantage over laboratory-based chromatographic methods. The sensitivity of these sensors can be significantly enhanced by modifying the electrode surface with materials like carbon nanotubes, graphene, or metal nanoparticles, which increase the electroactive surface area and facilitate the electrochemical reaction of the dye. mdpi.com While specific studies on electrochemical sensors exclusively for this compound are limited, the principles and materials used for other azo dyes are readily applicable.

The method detection limit (MDL) is a critical parameter for any new analytical protocol, representing the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov For trace-level detection of this compound in environmental samples, achieving a low MDL is a primary goal in method development. cleanwaterprofessionals.org

Table 2: General Specifications for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₈N₃NaO₃S | sigmaaldrich.com |

| Molecular Weight | 355.39 g/mol | sigmaaldrich.com |

| λmax (in water) | 474 nm | sigmaaldrich.com |

| pH Transition Range | 3.0 - 4.8 (red to orange) | medchemexpress.com |

| Solubility in Water | 1 mg/mL | sigmaaldrich.com |

This table provides general chemical and physical properties of this compound.

Computational Chemistry and Theoretical Modeling of Ethyl Orange

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl orange, such as its color and reactivity. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of azo dyes like this compound. By approximating the electron density, DFT offers a balance between computational cost and accuracy. Studies on this compound have employed various DFT functionals, such as B3LYP, CAM-B3LYP, and M06, to model its neutral and protonated forms, which is crucial for understanding its pH-indicating behavior. ugent.be

These calculations help determine the most stable geometric structures and the electronic properties of the different chemical species of this compound in solution. ugent.be For instance, DFT can be used to predict bond lengths, and bond angles, and to identify the most likely site of protonation—a key event in its color change mechanism. In many azo dyes, protonation of a nitrogen atom in the azo bridge is the critical step. mdpi.com DFT studies on similar azo dyes have shown that the electronic properties and reactivity are heavily influenced by the specific functional groups attached to the aromatic rings. chemmethod.comjetir.org

Table 1: Selected DFT Functionals Used in Azo Dye Analysis

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | Widely used, provides a good balance of accuracy for geometries and energies. |

| CAM-B3LYP | Long-range Corrected Hybrid | Improves the description of charge-transfer excitations, important for dyes. ugent.be |

| M06 | Hybrid Meta-GGA | Broad applicability for thermochemistry, kinetics, and non-covalent interactions. ugent.be |

This table is generated based on functionals mentioned in the sourced literature for analyzing azo dyes. ugent.be

Molecular Orbital Analysis for Understanding Electronic Transitions

The color of this compound is a direct consequence of electronic transitions between molecular orbitals. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for explaining these transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, corresponds to the energy of the light absorbed by the molecule. chemmethod.comacs.org

In azo dyes, the HOMO is typically a π-bonding orbital spread across the conjugated system, while the LUMO is a π-antibonding orbital. The absorption of visible light promotes an electron from the HOMO to the LUMO (a π→π transition), resulting in the dye's characteristic color. mdpi.com DFT calculations are used to determine the energies of these frontier orbitals. chemmethod.com For many azo dyes, this energy gap is relatively small, allowing for the absorption of lower-energy light in the visible spectrum. libretexts.org The protonation of the azo group in an acidic medium alters the electronic structure, which in turn changes the HOMO-LUMO energy gap and leads to a different absorption wavelength and a visible color change. mdpi.com

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of how the dye molecule interacts with surrounding solvent molecules, typically water. ugent.bemdpi.com These simulations are crucial because solvent interactions can significantly influence the dye's properties, including its conformational flexibility and its absorption spectrum. mdpi.com

In a combined theoretical and experimental study on this compound, MD simulations in an aqueous environment were used to generate a representative set of molecular geometries. ugent.be By performing Time-Dependent DFT (TD-DFT) calculations on these snapshots, an average UV/Vis spectrum can be computed that explicitly accounts for the dynamic interactions between the dye and water molecules. ugent.be This approach provides a more realistic and accurate prediction of the experimental spectrum than static calculations on a single, optimized geometry in a vacuum or with an implicit solvent model. ugent.bersc.org MD simulations can also reveal details about the hydrogen-bonding network between the sulfonate group of this compound and water, which is critical for its solubility and stability in aqueous solutions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org It partitions the crystal space into regions where the electron distribution of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify key interactions such as hydrogen bonds and van der Waals contacts, which appear as distinct red spots on the surface. nih.govnih.gov

Table 2: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis

| Contact Type | Description | Typical Contribution |

| H···H | Interactions between hydrogen atoms. | Often the largest contributor due to the abundance of H atoms on the molecular surface. nih.govnih.gov |

| O···H/H···O | Represents hydrogen bonding involving oxygen. | A significant contributor, indicating strong directional interactions. nih.govnih.gov |

| C···H/H···C | Weak hydrogen bonds or van der Waals forces. | Contributes moderately to crystal packing. nih.govnih.gov |

| N···H/H···N | Represents hydrogen bonding involving nitrogen. | Important for molecules with amine or similar functional groups. nih.gov |

This table is representative of findings for various organic molecules as detailed in the cited literature, in the absence of specific data for this compound.

Predictive Modeling of pH-Dependent Behavior

Computational modeling is instrumental in predicting and explaining the pH-dependent color change (halochromism) of indicators like this compound. The core of this behavior is the equilibrium between the deprotonated (anionic) and protonated forms of the dye. vlabs.ac.in Theoretical models can predict the acid dissociation constant (pKa), which defines the pH range of the color transition. science.govresearchgate.net

For this compound, a combined theoretical and experimental approach has successfully modeled its pH-sensitive behavior. ugent.be This involves:

Static DFT Calculations: Computing the structures and relative energies of the neutral (anionic) form and various potential protonated forms (e.g., protonation at the azo nitrogen vs. the amine nitrogen). These calculations help identify the most stable protonated structure. ugent.be

pKa Prediction: Using thermodynamic cycles (like the Born-Haber cycle) in conjunction with calculated free energies of solvation to predict the pKa value.

Spectral Simulation: Employing TD-DFT on both the deprotonated and the identified stable protonated structures to calculate their theoretical UV/Vis absorption spectra. The remarkable agreement between the computed and experimental spectra confirms the structural assignments and explains the origin of the color change. ugent.be

Such models have shown that for this compound, the color transition from orange/yellow to red upon acidification is due to protonation of the azo group, which alters the molecule's extended π-conjugated system. ugent.bemdpi.com

Theoretical Approaches to Elucidating Degradation Mechanisms

Theoretical modeling provides critical insights into the pathways through which azo dyes like this compound degrade, particularly in advanced oxidation processes (AOPs). buet.ac.bd While specific theoretical studies on this compound are limited, extensive research on the closely related mthis compound offers a reliable model for its likely degradation mechanisms. researchgate.netresearchgate.net

DFT calculations are used to model the interaction between the dye molecule and reactive species, such as hydroxyl radicals (•OH), which are generated during photocatalysis or Fenton-like processes. researchgate.net These studies typically investigate several possible reaction sites on the dye molecule. The primary and most accepted degradation mechanism involves the following steps:

Attack on the Azo Bond: The highly reactive •OH radical attacks the nitrogen-nitrogen double bond (–N=N–), which is often the most reactive site. vlabs.ac.inresearchgate.net

Bond Cleavage: This attack leads to the cleavage of the azo bond, breaking the molecule into smaller aromatic fragments, such as substituted anilines and phenols. iucr.org This step is responsible for the rapid decolorization of the dye solution.

Ring Opening and Mineralization: Subsequent attacks by •OH radicals on these aromatic intermediates lead to the opening of the benzene (B151609) rings and further degradation into smaller aliphatic acids, and ultimately, complete mineralization into CO₂, H₂O, and inorganic ions like sulfate (B86663) and nitrate. iucr.orgbuet.ac.bd

Quantum chemical calculations can determine the activation energies for these different reaction pathways, helping to confirm the most likely degradation sequence. researchgate.net

Advanced Applications of Ethyl Orange in Materials Science and Sensing

Ethyl Orange in Hybrid Materials and Nanocomposites

The incorporation of this compound into polymer matrices has been shown to significantly alter the properties of the resulting composites, opening up new possibilities for their application. Research has particularly focused on its effects on the electrical and morphological characteristics of conducting polymers.

Integration into Polymer Matrices for Optoelectronic Applications

Currently, there is limited direct research available that details the integration of this compound into polymer matrices specifically for the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) or solar cells. While the broader class of azo dyes is explored for properties like photo-induced isomerization, which is relevant for data storage and display technologies, specific studies focusing on this compound in applied optoelectronics are not prominent in the existing scientific literature. General research into polymer composites shows that adding dopants can tune optical and electrical properties, a principle that could potentially apply to this compound in the future. researchgate.netnih.gov

Influence on Electrical Conductivity and Morphological Control in Polymer Systems

The use of this compound as a dopant and structural agent in conducting polymer composites has been investigated with notable results. Its primary influence has been observed in enhancing electrical conductivity and controlling the final morphology of the polymer system.

In one-step synthesis methods for polyaniline (PANI) , this compound has been used as a novel dye to facilitate the creation of conductive PANI nanorods. doi.org This approach significantly boosts both the conductivity and the processability of the polyaniline. The inclusion of this compound during the polymerization of aniline (B41778) leads to a modified polymer with enhanced crystallinity and superior dispersion properties. doi.org Research confirms a structural interaction between this compound and PANI, resulting in nanorods with an electrical conductivity as high as 13.5 S/cm. doi.org This represents a significant improvement over many other forms of PANI and addresses the dual challenges of achieving high conductivity and good processability. doi.org